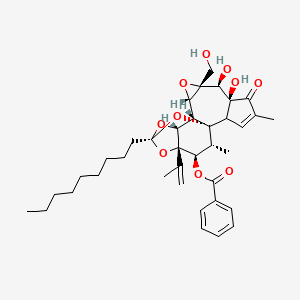

Gnidilatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

60195-69-9 |

|---|---|

Molecular Formula |

C37H48O10 |

Molecular Weight |

652.8 g/mol |

IUPAC Name |

[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate |

InChI |

InChI=1S/C37H48O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h12-14,16-17,19,23,25-26,28-30,32,38,41-42H,2,6-11,15,18,20H2,1,3-5H3/t23-,25?,26+,28-,29+,30-,32-,33+,34-,35-,36+,37+/m1/s1 |

InChI Key |

MAKBJYBPYTYDBJ-FHKUGACWSA-N |

Isomeric SMILES |

CCCCCCCCC[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6(C([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |

Canonical SMILES |

CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

Gnidilatidin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnidilatidin (B10784635), a daphnane-type diterpenoid, has emerged as a potent anti-cancer agent, demonstrating significant activity against various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying gnidilatidin's therapeutic effects, with a focus on its role as a protein kinase C (PKC) activator. This document details its impact on cell cycle regulation, induction of apoptosis, and its specific effects on melanoma cell differentiation. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Gnidilatidin is a natural product isolated from plants of the Daphne and Stellera genera. It belongs to the daphnane (B1241135) family of diterpenes, which are known for their wide range of biological activities. In the context of oncology, gnidilatidin and its analogs have garnered attention for their potent cytotoxic and anti-proliferative effects against various cancer types. This document elucidates the core mechanisms of action of gnidilatidin in cancer cells, providing a technical foundation for its further investigation and potential clinical development.

Cytotoxicity and Anti-Proliferative Activity

Gnidilatidin exhibits potent cytotoxic effects across a range of cancer cell lines. Its efficacy is most pronounced in leukemia and non-small cell lung cancer lines. The half-maximal inhibitory concentration (IC50) values for gnidilatidin (also known as Yuanhuacine) in several human non-small cell lung cancer cell lines are summarized in Table 1. Additionally, a related daphnane diterpene, gnidilatimonoein, has shown significant activity against leukemia cell lines[1].

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1993 | Non-Small Cell Lung Cancer | 0.009 | [2] |

| A549 | Non-Small Cell Lung Cancer | 0.03 | [2] |

| H1299 | Non-Small Cell Lung Cancer | 4.0 | [2] |

| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | [2] |

| H460 | Non-Small Cell Lung Cancer | 6.2 | [2] |

| H358 | Non-Small Cell Lung Cancer | 16.5 | [2] |

| KG1 (Gnidilatimonoein) | Promyeloblastic Leukemia | 1.5 | [1] |

| NB4 (Gnidilatimonoein) | Promyelocytic Leukemia | 1.5 | [1] |

| U937 (Gnidilatimonoein) | Promonocytic Leukemia | 1.0 | [1] |

| Table 1: Cytotoxicity of Gnidilatidin and a Related Compound in Various Cancer Cell Lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. |

Core Mechanism of Action: Protein Kinase C Activation

The primary mechanism of action for gnidilatidin and its analogs is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.

Preferential Activation of PKCβII

Studies on the closely related compound gnidimacrin (B1229004) have demonstrated that the anti-tumor activity is particularly dependent on the expression of the PKCβII isoform[2][3][4]. Cancer cell lines with higher expression of PKCβII are more sensitive to the cytotoxic effects of these daphnane diterpenes. Gnidimacrin binds to and activates PKC, leading to the downstream signaling events that culminate in cell cycle arrest and apoptosis[4]. While direct isoform-specific studies on gnidilatidin are less detailed, the structural similarity and shared biological activities strongly suggest a similar reliance on PKCβII.

Induction of Cell Cycle Arrest

A major consequence of PKC activation by gnidilatidin and its analogs is the induction of cell cycle arrest, primarily at the G1 phase. This prevents cancer cells from progressing through the cell cycle and replicating.

The Cdc25A-Cdk2 Axis

Research on gnidimacrin has elucidated a key pathway for G1 arrest. Activation of PKCβII leads to the downregulation of Cdc25A, a dual-specificity phosphatase that is essential for the activation of cyclin-dependent kinase 2 (Cdk2)[2][5]. Cdk2, in complex with cyclin E, is a critical regulator of the G1/S phase transition. By reducing the levels of Cdc25A, gnidimacrin prevents the dephosphorylation and activation of Cdk2, leading to a halt in cell cycle progression at the G1 checkpoint[5].

Induction of Apoptosis

In addition to cell cycle arrest, gnidilatidin and its analogs are potent inducers of apoptosis, or programmed cell death, in cancer cells.

Regulation of Bcl-2 Family Proteins

The apoptotic process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members. While the precise upstream signaling from PKC activation to the Bcl-2 family in the context of gnidilatidin is still under investigation, it is known that PKC can modulate the activity of these proteins. It is hypothesized that gnidilatidin-induced PKC activation leads to a shift in the balance between pro- and anti-apoptotic Bcl-2 family members, favoring the induction of the intrinsic apoptotic pathway. This is characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.

Mechanism of Action in Melanoma

In melanoma cells, gnidilatidin exhibits a distinct mechanism of action related to the inhibition of melanogenesis and metastasis.

Downregulation of MITF

Gnidilatidin has been shown to inhibit the expression of Microphthalmia-associated Transcription Factor (MITF) in B16F10 melanoma cells[6]. MITF is a master regulator of melanocyte development, differentiation, and survival. It controls the expression of key genes involved in melanin (B1238610) synthesis, such as tyrosinase (Tyr), tyrosinase-related protein 1 (Trp1), and dopachrome (B613829) tautomerase (Dct)[6]. By downregulating MITF, gnidilatidin effectively shuts down the melanogenesis program and also affects melanoma cell adhesion and migration[6]. The signaling pathway from PKC activation to MITF downregulation is an active area of research.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of gnidilatidin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of gnidilatidin and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate.

Protocol:

-

Cell Lysis: Treat cells with gnidilatidin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PKCβII, Cdc25A, Cdk2, p-Cdk2, Bcl-2, Bax, MITF, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with gnidilatidin for the desired time, then harvest the cells by trypsinization or scraping.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing, and incubate for at least 2 hours at -20°C.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Gnidilatidin is a promising anti-cancer agent with a multi-faceted mechanism of action centered on the activation of Protein Kinase C, particularly the PKCβII isoform. This leads to G1 cell cycle arrest through the downregulation of the Cdc25A-Cdk2 axis and the induction of apoptosis. In melanoma, gnidilatidin also demonstrates a distinct mechanism by downregulating the master regulator MITF. The potent and diverse anti-cancer activities of gnidilatidin warrant further investigation to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient stratification in future clinical studies. This technical guide provides a foundational understanding of gnidilatidin's mechanism of action to support these ongoing research and development efforts.

References

- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 2. Mechanism of antitumor action of PKC activator, gnidimacrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of PKC betaII in anti-proliferating action of a new antitumor compound gnidimacrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor action of the PKC activator gnidimacrin through cdk2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Gnidilatidin Signaling Pathways in Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanoma remains one of the most aggressive and therapeutically challenging forms of skin cancer. The exploration of novel therapeutic agents from natural sources is a promising avenue for drug development. Gnidilatidin, a daphnane (B1241135) diterpenoid, has demonstrated notable anti-melanoma properties, particularly in the inhibition of metastasis. This technical guide provides an in-depth analysis of the known and proposed signaling pathways modulated by Gnidilatidin in melanoma cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex molecular interactions to serve as a comprehensive resource for researchers in oncology and drug discovery.

Introduction to Gnidilatidin

Gnidilatidin is a bioactive daphnane diterpene isolated from plants of the Thymelaeaceae family, such as Thymelaea hirsuta.[1] Daphnane diterpenoids are a class of natural products known for a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV effects.[1] In the context of melanoma, Gnidilatidin has been identified as a key compound responsible for the anti-metastatic effects of its source extracts. Research using the B16F10 murine melanoma cell line has shown that Gnidilatidin can modulate the expression of a wide array of genes involved in critical cellular processes such as apoptosis, signal transduction, and cell adhesion.[1] This document consolidates the current understanding of its molecular mechanisms.

Data Presentation: Quantitative Effects of Gnidilatidin on Gene Expression

The primary mechanism through which Gnidilatidin exerts its anti-melanoma effects is by altering the genetic expression profile of cancer cells. A key study involving microarray analysis of B16F10 melanoma cells treated with Gnidilatidin revealed a significant upregulation of 396 genes, with a large percentage falling into categories relevant to cancer progression.[1] While the complete dataset is not publicly available, specific gene expression changes were quantified via real-time quantitative PCR (qPCR).

Table 1: Effect of Gnidilatidin (0.1 µM) on Relative Gene Expression in B16F10 Melanoma Cells

| Gene Target | Biological Function | Observed Effect | Approximate Fold Change (Relative to Control) |

| Mmp2 | Matrix Metalloproteinase 2 (Metastasis) | Downregulation | ~0.6-fold |

| Mmp9 | Matrix Metalloproteinase 9 (Metastasis) | Downregulation | ~0.5-fold |

| Cd44 | Cell Adhesion Molecule (Metastasis) | Downregulation | ~0.7-fold |

| Mitf | Microphthalmia-assoc. Transcription Factor | Downregulation | ~0.5-fold |

| Tyr | Tyrosinase (Melanogenesis) | Downregulation | ~0.4-fold |

| Trp1 | Tyrosinase-related protein 1 (Melanogenesis) | Downregulation | ~0.5-fold |

| Dct | Dopachrome tautomerase (Melanogenesis) | Downregulation | ~0.5-fold |

| Rab27a | Melanosome Transport | Downregulation | ~0.8-fold |

Note: Approximate fold changes are estimated from graphical data presented in Villareal et al., 2018.[2] For precise quantification, refer to the original publication.

Signaling Pathways Modulated by Gnidilatidin

Based on gene expression studies and the known activities of related daphnane diterpenoids, several signaling pathways have been identified or proposed as targets of Gnidilatidin in melanoma.

Inhibition of Metastasis and Adhesion Signaling

Gnidilatidin directly impacts the metastatic potential of melanoma cells by downregulating key genes involved in extracellular matrix degradation and cell adhesion. The reduction in the expression of Matrix Metalloproteinases (MMP2 and MMP9) and the cell surface receptor CD44 disrupts the ability of tumor cells to invade surrounding tissues and metastasize.[1][2]

Induction of Apoptosis and Tumor Suppression

Microarray data revealed that Gnidilatidin upregulates hundreds of genes, with 32% of them being related to apoptosis.[1] This suggests a strong pro-apoptotic effect. Specifically, Gnidilatidin was found to increase the expression of the tumor suppressor gene Egr1 (Early Growth Response 1). Egr1 is known to activate multiple downstream targets that promote apoptosis and inhibit tumor growth, including p53 and PTEN.

Proposed Protein Kinase C (PKC) Activation Pathway

Many daphnane diterpenoids are potent activators of Protein Kinase C (PKC). For example, the related compound Gnidimacrin functions as a PKC activator, leading to G1 phase cell cycle arrest through the inhibition of cyclin-dependent kinase 2 (cdk2). It is highly probable that Gnidilatidin shares this mechanism. PKC activation can have pleiotropic effects, including the modulation of the MAPK pathway, which is frequently dysregulated in melanoma.

Experimental Protocols

The following sections describe generalized methodologies for the key experiments cited in the analysis of Gnidilatidin's effects on melanoma cells.

Cell Culture

-

Cell Line: B16-F10 murine melanoma cells (ATCC).

-

Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂. Cells are passaged upon reaching 80-90% confluency.

Gene Expression Analysis by Microarray

This protocol provides a general workflow for analyzing gene expression changes in Gnidilatidin-treated melanoma cells.

-

Cell Treatment: B16-F10 cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing Gnidilatidin (e.g., 0.1 µM) or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24 hours).

-

RNA Isolation: Total RNA is extracted from both treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

-

cRNA Synthesis and Labeling: The isolated RNA is reverse transcribed into cDNA. Subsequently, biotinylated complementary RNA (cRNA) is synthesized via in vitro transcription.

-

Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix Mouse Genome Array) overnight in a hybridization oven.

-

Washing and Staining: The microarray chip is washed to remove non-specifically bound cRNA and then stained with a streptavidin-phycoerythrin conjugate.

-

Scanning and Data Analysis: The chip is scanned using a high-resolution microarray scanner. The resulting data is normalized, and statistical analysis is performed to identify differentially expressed genes between the Gnidilatidin-treated and control groups.

Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)

This protocol is used to validate microarray findings and quantify the expression of specific genes.

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted as described in section 4.2. A fixed amount of RNA (e.g., 1 µg) is then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR Reaction Setup: The qPCR reaction is prepared in a 96-well plate. Each well contains:

-

cDNA template

-

Forward and reverse primers for the gene of interest (e.g., Mmp9)

-

A qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green)

-

Nuclease-free water

-

-

Thermal Cycling: The plate is run in a real-time PCR machine with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The cycle threshold (Ct) value is determined for each sample. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).

Protein Expression Analysis by Western Blot

This protocol is used to measure the levels of specific proteins (e.g., MMP9, CD44).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The lysate is centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and loaded onto a polyacrylamide gel (SDS-PAGE). The proteins are separated by size via electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-MMP9 antibody) overnight at 4°C.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) for 1 hour at room temperature.

-

-

Detection: The membrane is treated with a chemiluminescent substrate, and the signal is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion and Future Directions

Gnidilatidin presents a compelling profile as an anti-melanoma agent, with its primary activities centered on the inhibition of metastasis and the induction of apoptosis. The downregulation of key metastatic genes like Mmp2, Mmp9, and Cd44 provides a clear mechanism for its anti-invasive properties. Furthermore, the broad upregulation of apoptosis-related genes and the specific induction of the tumor suppressor Egr1 highlight its potential to eliminate cancer cells.

The proposed activation of the Protein Kinase C pathway, based on the activity of related compounds, offers a promising area for further investigation. Future research should focus on:

-

Directly confirming the interaction between Gnidilatidin and PKC isoforms prevalent in melanoma.

-

Elucidating the specific apoptosis-related genes and pathways that are upregulated by Gnidilatidin.

-

Conducting further in vivo studies to validate these signaling pathways and assess the therapeutic potential of Gnidilatidin in preclinical melanoma models.

A deeper understanding of these molecular mechanisms will be crucial for the potential development of Gnidilatidin or its analogs as a targeted therapy for malignant melanoma.

References

Unveiling Gnidilatidin: A Technical Guide to its Discovery and Isolation from Gnidia kraussiana

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of Gnidilatidin, a potent daphnane-type diterpenoid derived from the African medicinal plant Gnidia kraussiana. This document details the experimental protocols, quantitative data, and relevant biological pathways associated with this promising natural product.

Introduction

Gnidia kraussiana, a plant traditionally used in African medicine, has emerged as a source of compounds with significant therapeutic potential. Bioactivity-guided fractionation of extracts from this plant has led to the isolation of Gnidilatidin. This compound has demonstrated notable biological activities, particularly as a potent HIV-1 latency-reversing agent and an antineoplastic compound.[1][2] Gnidilatidin is a daphnane-type diterpenoid, a class of compounds known for their interaction with protein kinase C (PKC), a key enzyme in various cellular signaling pathways.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the bioactivity of Gnidia kraussiana extracts and the isolated Gnidilatidin.

| Substance | Assay | Cell Line | EC50 | Reference |

| 50% Ethanolic Extract of G. kraussiana | HIV-1 LTR Activation | TZM-bl | 3.75 µg/mL | [1][3] |

| Gnidilatidin | HIV-1 Latency Reversal | J-Lat 10.6 | 5.49 nM | [1][3][4] |

| Compound | Assay | Cell Line | Concentration | Result | Reference |

| Gnidilatidin | Cytotoxicity | J-Lat 10.6 | Up to 1,000 nM | No significant cytotoxicity observed | [3] |

| Compound | Analytical Method | Parameter | Value | Reference |

| Gnidilatidin | UHPLC-HRMS | Experimental m/z | 649.3005 | [3][4] |

| Gnidilatidin | UHPLC-HRMS | Theoretical m/z | 649.3007 | [3] |

Experimental Protocols

Plant Material and Extraction

-

Plant Material : The roots of Gnidia kraussiana are collected and powdered.

-

Solvent Extraction : Crude extracts are prepared by maceration of the powdered root material.[3] Solvents such as absolute methanol, 50% ethanol, or acetone (B3395972) can be used.[1][2] For instance, a 50% ethanolic extract has shown high potency.[1][3]

-

Maceration : The powdered plant material is soaked in the chosen solvent (e.g., 100 mL) with continuous shaking at room temperature for 24 hours.[3]

-

Solvent Removal : The resulting filtrate is evaporated under reduced pressure using a rotary evaporator at approximately 45°C to completely remove the solvent.[3]

-

Storage : The dried extract is dissolved in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 20 mg/mL and stored at -20°C for further analysis.[3]

Bioactivity-Guided Fractionation and Isolation

-

Initial Screening : The crude extracts are screened for their biological activity. For example, HIV-1 latency reversal can be assessed using a luciferase reporter assay in TZM-bl cells.[1][3]

-

Solid Phase Extraction (SPE) : The most active crude extract (e.g., the 50% ethanolic extract of G. kraussiana) is subjected to fractionation using SPE.[5]

-

The extract is adjusted to a concentration of 1 mg/mL.

-

The sample is loaded onto an appropriate SPE column (e.g., Isolute® ENV+).

-

Fractions are eluted with a stepwise gradient of solvents, such as water, 50% methanol, and 100% methanol, to yield multiple fractions.[5]

-

-

Activity Testing of Fractions : Each fraction is then tested for its biological activity to identify the most potent fractions.[5]

-

High-Performance Liquid Chromatography (HPLC) Purification : The active fraction(s) are further purified using preparative HPLC to isolate the pure compound.[6][7]

-

Compound Identification : The isolated compound is identified and characterized using analytical techniques such as ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS).[1][3][4] The identity of Gnidilatidin is confirmed by comparing its mass-to-charge ratio (m/z) with that of a commercially available standard.[3][4]

Visualizations

Experimental Workflow for Gnidilatidin Isolation

Proposed Signaling Pathway for Gnidilatidin-Induced HIV-1 Latency Reversal

Conclusion

Gnidilatidin, isolated from Gnidia kraussiana, represents a significant natural product with well-documented potent biological activities, particularly in the context of HIV-1 latency reversal. The methodologies outlined in this guide provide a framework for its extraction, isolation, and characterization. The activation of the PKC signaling pathway appears to be a central mechanism for its observed effects. Further research into Gnidilatidin and its derivatives is warranted to explore its full therapeutic potential in drug development.

References

- 1. Frontiers | Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants [frontiersin.org]

- 2. Studies of the Thymelaeaceae II. Antineoplastic principles of Gnidia kraussiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HPLC-Based Purification and Isolation of Potent Anti-HIV and Latency Reversing Daphnane Diterpenes from the Medicinal Plant Gnidia sericocephala (Thymelaeaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Gnidilatidin: A Technical Guide to its Function as a Protein Kinase C Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnidilatidin (B10784635), a daphnane-type diterpenoid, is emerging as a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signaling. This technical guide delves into the mechanisms of gnidilatidin-mediated PKC activation, presenting quantitative data, detailed experimental protocols, and illustrating the key signaling pathways involved. Understanding these interactions is paramount for leveraging gnidilatidin's therapeutic potential, particularly in areas such as HIV latency reversal and oncology.

Quantitative Data: PKC Activation by Daphnane (B1241135) Diterpenes

While specific binding affinities for gnidilatidin across all PKC isoforms are not extensively documented in publicly available literature, data from closely related daphnane diterpenes, such as gnidimacrin (B1229004) and yuanhuapin, provide valuable insights into the potent and selective nature of this class of compounds.

| Compound | PKC Isoform(s) | Activity Metric | Value | Reference Cell/System |

| Gnidimacrin | PKCβI, PKCβII | Activation | Potent activation at pM concentrations | Ex vivo patient CD4+ cells |

| Gnidimacrin | PKCα, PKCθ | Activation | No significant effect | Ex vivo patient CD4+ cells |

| Yuanhuapin | PKC (unspecified) | Kᵢ (Binding Affinity) | Subnanomolar to single-digit nanomolar | Cell-free assay |

| Gnidilatidin | Not specified | EC₅₀ (Latency Reversal) | 5.49 nM | J-Lat 10.6 cells |

Note: The data for gnidimacrin and yuanhuapin are included as representative examples of daphnane diterpene interactions with PKC. The EC₅₀ for gnidilatidin reflects its activity in a cell-based latency reversal assay, which is a downstream consequence of PKC activation.

Experimental Protocols

A fundamental method to ascertain the role of compounds like gnidilatidin as PKC activators is the in vitro PKC kinase activity assay. This protocol outlines the key steps for such an experiment.

In Vitro Protein Kinase C (PKC) Kinase Activity Assay

Objective: To determine the ability of gnidilatidin to directly activate purified PKC isoforms and to quantify its potency (e.g., EC₅₀).

Materials:

-

Purified, recombinant human PKC isoforms (e.g., PKCα, βI, βII, δ, ε, θ)

-

Gnidilatidin

-

Phorbol-12-myristate-13-acetate (PMA) as a positive control

-

PKC substrate peptide (e.g., a fluorescently labeled peptide with a PKC consensus sequence)

-

ATP

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors

-

96-well microplate

-

Microplate reader capable of detecting fluorescence or radioactivity

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of gnidilatidin in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of gnidilatidin to be tested.

-

Prepare a stock solution of PMA for the positive control.

-

Prepare a reaction mixture containing the PKC substrate peptide, ATP, PS, and DAG in the assay buffer.

-

-

Enzyme Preparation:

-

Dilute the purified PKC isoforms to a working concentration in the assay buffer.

-

-

Assay Execution:

-

Add a small volume of the diluted gnidilatidin or control (PMA or vehicle) to the wells of the microplate.

-

Add the diluted PKC isoform to the wells.

-

Initiate the kinase reaction by adding the reaction mixture to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

-

Detection of PKC Activity:

-

Terminate the reaction (e.g., by adding a stop solution).

-

Measure the phosphorylation of the substrate peptide. The method of detection will depend on the substrate used (e.g., fluorescence intensity for a fluorescently labeled peptide or scintillation counting for a radiolabeled peptide).

-

-

Data Analysis:

-

Subtract the background signal (wells with no enzyme).

-

Plot the PKC activity as a function of the gnidilatidin concentration.

-

Fit the data to a dose-response curve to determine the EC₅₀ value, which represents the concentration of gnidilatidin required to achieve 50% of the maximal PKC activation.

-

Signaling Pathways and Visualizations

Gnidilatidin's activation of PKC initiates a cascade of downstream signaling events. A prominent pathway implicated in its biological effects, particularly in HIV latency reversal, is the activation of the NF-κB transcription factor.

Proposed Signaling Pathway: Gnidilatidin-Induced NF-κB Activation

Investigating the Primary Cellular Targets of Gnidilatidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnidilatidin (B10784635), a daphnane-type diterpenoid, has garnered significant interest within the scientific community for its potent biological activities, including antitumor and anti-HIV properties.[1][2] This technical guide provides an in-depth overview of the primary cellular targets of Gnidilatidin, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Data Summary

The biological activity of Gnidilatidin has been quantified across various cell lines and assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a comparative view of its potency.

Table 1: IC50 Values of Gnidilatidin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |

| H1993 | Non-small cell lung cancer | 0.009 | - |

| A549 | Non-small cell lung cancer | 0.03 | - |

| Calu-1 | Non-small cell lung cancer | 4.1 | - |

| H1299 | Non-small cell lung cancer | 4.0 | - |

| H460 | Non-small cell lung cancer | 6.2 | - |

| H358 | Non-small cell lung cancer | 16.5 | - |

| K562 | Human leukemia | 10⁻⁹ - 10⁻¹⁰ M | - |

Data compiled from multiple sources.[3][4]

Table 2: EC50 Values of Gnidilatidin

| Assay/Cell Line | Biological Activity | EC50 |

| J-Lat 10.6 cells | HIV-1 Latency Reversal | 5.49 nM |

| TZM-bl cells | HIV-1 LTR Activation (50% ethanolic extract of G. kraussiana) | 3.75 µg/mL |

Data compiled from multiple sources.[2][5][6][7]

Primary Cellular Target: Protein Kinase C (PKC)

A primary cellular target of Gnidilatidin is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.[4][8][9] Gnidilatidin acts as a potent PKC activator.[4] This activation is a key mechanism underlying its diverse biological effects. Specifically, studies have implicated the involvement of PKC-α and PKC-βII in the antiproliferative action of related compounds.[3][10]

Signaling Pathways Modulated by Gnidilatidin

The activation of PKC by Gnidilatidin initiates a cascade of downstream signaling events. The following diagrams illustrate the key pathways affected by this compound.

Caption: Gnidilatidin-mediated activation of PKC and downstream signaling pathways.

The activation of PKC by Gnidilatidin leads to the stimulation of the NF-κB pathway, which is a key mechanism for its HIV-1 latency-reversing activity.[11][12] Furthermore, Gnidilatidin has been shown to activate AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation.[3] This inhibition of the mTOR pathway contributes to the antitumor effects of Gnidilatidin. The compound also impacts cell adhesion and migration by activating E-cadherin and inhibiting Akt, Rac1, and F-actin.[3]

Caption: Gnidilatidin's impact on cell cycle regulation.

In cancer cells, Gnidilatidin induces cell cycle arrest. One mechanism involves the reduction of cdc25A expression, a phosphatase that activates cyclin-dependent kinase 2 (cdk2), leading to G1 phase arrest.[4] Additionally, Gnidilatidin can induce the expression of the CDK inhibitor p21, which contributes to G2/M phase arrest.[3]

Other Cellular Effects

Beyond PKC activation, Gnidilatidin exhibits other significant cellular effects that contribute to its therapeutic potential.

-

DNA Synthesis Inhibition: Gnidilatidin has been shown to preferentially suppress DNA synthesis in leukemia and carcinoma cells.[13] This is achieved through the inhibition of key enzymes involved in purine (B94841) de novo synthesis, such as inosine (B1671953) monophosphate dehydrogenase and phosphoribosyl pyrophosphate amido transferase.[13] Dihydrofolate reductase activity is also inhibited in some cancer cell lines.[13]

-

Downregulation of HIV-1 Co-receptors: In the context of HIV-1, Gnidilatidin has been observed to downregulate the expression of the CXCR4 co-receptor, and in some instances CD4, which may inhibit viral entry into host cells.[2][6]

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed to investigate the cellular targets and effects of Gnidilatidin.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of Gnidilatidin on cancer cells.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antitumor action of the PKC activator gnidimacrin through cdk2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gnidimacrin, the Potent Anti-HIV Diterpene Can Eliminate Latent HIV-1 Ex Vivo by Activation of PKC Beta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Novel PKC Activator 10-Methyl-Aplog-1 Combined with JQ1 Induced Strong and Synergistic HIV Reactivation with Tolerable Global T Cell Activation [mdpi.com]

- 12. Defining the Effects of PKC Modulator HIV Latency-Reversing Agents on Natural Killer Cells | Pathogens and Immunity [paijournal.com]

- 13. The effects of genkwadaphnin and gnidilatidin on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ethnobotanical Tapestry of Gnidilatidin: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Ethnobotanical and Pharmacological Landscape of Gnidilatidin-Containing Plants

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the ethnobotanical background, isolation, and potential signaling pathways of Gnidilatidin, a potent daphnane (B1241135) diterpenoid. Found primarily in plants of the Thymelaeaceae and Euphorbiaceae families, Gnidilatidin and related compounds have a rich history in traditional medicine and are now the subject of modern pharmacological investigation for their anti-HIV and anti-cancer properties.

Ethnobotanical Heritage: A Legacy of Healing and Caution

Plants containing Gnidilatidin and its structural analogs have been utilized for centuries in various traditional healing practices, particularly in Asia and Africa. The ethnobotanical record reveals a dualistic nature of these plants: revered for their medicinal properties yet respected for their inherent toxicity.

Several species within the Daphne, Stellera, and Gnidia genera are notable for their traditional applications:

-

Stellera chamaejasme (Langdu): In Traditional Chinese Medicine, the root of Stellera chamaejasme has been employed for its potent effects in treating tumors, tuberculosis, and stubborn skin conditions like psoriasis.[1] Its toxic properties were also harnessed for external applications.

-

Daphne genkwa (Yuanhua): The flower buds of Daphne genkwa are a well-documented component of Traditional Chinese Medicine, utilized for their diuretic, expectorant, and anthelmintic properties.[2][3] Traditional practitioners have used it to address edema, phlegm, and parasitic infestations. Caution has always been advised due to its toxicity.[4]

-

Gnidia kraussiana : In Sudanese traditional medicine, this plant has been used to manage a range of immune-related and infectious diseases, including HIV/AIDS.[5] This traditional knowledge directly led to the isolation of Gnidilatidin and the discovery of its potent HIV-1 latency-reversing activity.

-

Gnidia glauca and other Gnidia species: Various Gnidia species have a history of use in traditional African medicine for treating conditions such as gouty arthritis and rabies.[1] Extracts from these plants have also demonstrated antileukemic, antibacterial, and antifungal properties.[1]

Quantitative Analysis of Gnidilatidin

Presently, there is a notable scarcity of published research detailing the specific concentrations of Gnidilatidin in various plant species and their respective parts. The primary focus of existing literature has been on the isolation, structural elucidation, and biological activity of daphnane diterpenoids. The table below summarizes the qualitative findings regarding the presence of Gnidilatidin and related compounds in different plant sources.

| Plant Species | Family | Plant Part(s) Containing Gnidilatidin or Related Daphnane Diterpenoids | Traditional Medicinal Uses |

| Gnidia kraussiana | Thymelaeaceae | Roots | Treatment of immune-related and infectious diseases, including HIV/AIDS.[5] |

| Daphne genkwa | Thymelaeaceae | Flower buds | Diuretic, expectorant, anthelmintic.[2][3] |

| Stellera chamaejasme | Thymelaeaceae | Roots | Treatment of tumors, tuberculosis, psoriasis.[1] |

| Daphne odora | Thymelaeaceae | Flower buds, Blooming flowers | Treatment of pain, skin diseases, rheumatism.[6] |

| Wikstroemia indica | Thymelaeaceae | Stems | Not specified in the search results. |

| Daphne tangutica | Thymelaeaceae | Aerial parts | Not specified in the search results. |

Experimental Protocols: Isolating and Identifying Gnidilatidin

The isolation and identification of Gnidilatidin and other daphnane diterpenoids is a multi-step process involving extraction, fractionation, and advanced analytical techniques. The following protocols are synthesized from methodologies described in the scientific literature for the analysis of these compounds from plant matrices.

Extraction and Preliminary Fractionation

This initial phase aims to extract a crude mixture of compounds from the plant material and then partition them based on polarity.

Methodology:

-

Grinding and Maceration: Air-dried and powdered plant material (e.g., roots of Gnidia kraussiana) is macerated with an organic solvent, typically 50% or absolute methanol (B129727) or ethanol, at room temperature with continuous agitation for 24 hours.[7] This process is repeated multiple times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C) to yield a crude extract.[7]

-

Solvent-Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.[6] The daphnane diterpenoids, being moderately polar, will typically concentrate in the ethyl acetate fraction.

Chromatographic Purification

Further purification of the enriched fraction is achieved through various chromatographic techniques to isolate the target compound.

Methodology:

-

Solid-Phase Extraction (SPE): The ethyl acetate fraction is subjected to SPE for further cleanup and fractionation. A C18 cartridge is commonly used. The sample is loaded onto the pre-conditioned cartridge and eluted with a stepwise gradient of decreasing polarity, for example, water, 50% methanol, and 100% methanol.[7] Fractions are collected and monitored for the presence of the target compounds.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing Gnidilatidin are then purified using preparative or semi-preparative HPLC, often with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is employed to achieve high-resolution separation.

Identification and Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and, with appropriate standards, quantification of Gnidilatidin.

Methodology:

-

Chromatographic Separation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a C18 column is used for the separation of compounds in the purified fraction or the initial extract. A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).[6] Mass spectra are acquired in both positive and negative ion modes.

-

Compound Identification: Gnidilatidin is identified based on its accurate mass (m/z), retention time, and characteristic MS/MS fragmentation pattern, which can be compared to known standards or literature data. The fragmentation pattern of daphnane diterpenoids often involves the loss of side chains and characteristic cleavages of the tricyclic core.

Signaling Pathways: The Role of Protein Kinase C

Gnidilatidin and other daphnane diterpenoids are structurally similar to diacylglycerol (DAG), the endogenous activator of Protein Kinase C (PKC). This structural mimicry allows them to bind to and activate PKC isoforms, thereby modulating a wide array of cellular processes.

The activation of conventional and novel PKC isoforms by Gnidilatidin is thought to initiate a signaling cascade that can lead to diverse biological outcomes, including the reactivation of latent HIV-1 and anti-proliferative effects in cancer cells.

Proposed Signaling Pathway:

-

PKC Activation: Gnidilatidin, acting as a DAG analog, binds to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms. This binding, in conjunction with intracellular calcium for cPKCs, induces a conformational change that activates the kinase.

-

Downstream Phosphorylation: Activated PKC then phosphorylates a multitude of downstream substrate proteins on serine and threonine residues.

-

Cellular Responses: The phosphorylation of these substrates triggers various signaling cascades, such as the MAPK/ERK pathway, which can ultimately lead to changes in gene expression, cell cycle regulation, and other cellular responses. In the context of HIV-1, PKC activation is known to activate transcription factors like NF-κB, which can drive the expression of the latent viral genome.

This technical guide provides a foundational understanding of the ethnobotanical context, analytical methodologies, and potential mechanisms of action for Gnidilatidin. Further research is warranted to fully elucidate the quantitative distribution of this potent compound in nature and to delineate the precise molecular interactions and downstream consequences of its engagement with the PKC signaling pathway. Such investigations will be pivotal in harnessing the therapeutic potential of Gnidilatidin and related natural products.

References

- 1. bepls.com [bepls.com]

- 2. researchgate.net [researchgate.net]

- 3. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Signaling through Protein Kinase C Oxidation and Activation [mdpi.com]

- 6. Identification of Daphnane Diterpenoids from Flower Buds and Blooming Flowers of Daphne odora Using UHPLC-Q-Exactive-Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Initial Cytotoxicity Screening of Gnidilatidin in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnidilatidin, a daphnane-type diterpenoid also known as Yuanhuacine, is a natural compound isolated from plants of the Daphne genus.[1][2] It has garnered significant interest within the oncology research community for its potent anticancer activities. As with many novel therapeutic candidates, the initial step in evaluating its potential involves a thorough in vitro cytotoxicity screening against a panel of cancer cell lines. This technical guide provides a comprehensive overview of the initial cytotoxicity data for Gnidilatidin, detailed experimental protocols for assessing its cytotoxic effects, and an exploration of its putative mechanism of action through key signaling pathways.

Data Presentation: In Vitro Cytotoxicity of Gnidilatidin

The cytotoxic potential of Gnidilatidin has been evaluated against various human cancer cell lines, with a notable efficacy observed in non-small cell lung cancer (NSCLC). The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%. The IC50 values for Gnidilatidin, determined after 72 hours of exposure, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| H1993 | Non-Small Cell Lung Cancer | 0.009 |

| A549 | Non-Small Cell Lung Cancer | 0.03 |

| H1299 | Non-Small Cell Lung Cancer | 4.0 |

| Calu-1 | Non-Small Cell Lung Cancer | 4.1 |

| H460 | Non-Small Cell Lung Cancer | 6.2 |

| H358 | Non-Small Cell Lung Cancer | 16.5 |

| Data sourced from MedchemExpress.[3] |

Experimental Protocols: Cytotoxicity Assessment

The determination of IC50 values is crucial for the preliminary assessment of a compound's cytotoxic activity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability.

MTT Assay Protocol for Adherent Cancer Cell Lines

This protocol outlines the steps for determining the cytotoxicity of Gnidilatidin against adherent cancer cell lines.

Materials:

-

Gnidilatidin stock solution (in DMSO)

-

Adherent cancer cell lines (e.g., A549, H1299)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Gnidilatidin in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations in the initial screening.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of Gnidilatidin-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Gnidilatidin concentration) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a purple solution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the Gnidilatidin concentration and fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualization: Signaling Pathways and Workflows

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the key steps involved in the in vitro cytotoxicity screening of Gnidilatidin.

Caption: Workflow for determining the in vitro cytotoxicity of Gnidilatidin using the MTT assay.

Proposed Signaling Pathway for Gnidilatidin-Induced Apoptosis

Gnidilatidin is believed to exert its anticancer effects through the modulation of several key signaling pathways, ultimately leading to apoptosis and cell cycle arrest. A proposed mechanism involves the activation of Protein Kinase C (PKC) and the inhibition of the AMPK/mTOR pathway.

Caption: Proposed signaling cascade of Gnidilatidin leading to cell cycle arrest and apoptosis.

Conclusion

The initial in vitro cytotoxicity screening of Gnidilatidin reveals its potent anticancer activity, particularly against non-small cell lung cancer cell lines. The provided experimental protocol for the MTT assay offers a standardized method for researchers to independently verify and expand upon these findings. The proposed signaling pathway, involving the activation of PKC and inhibition of the AMPK/mTOR axis, provides a foundation for further mechanistic studies to fully elucidate the molecular basis of Gnidilatidin's therapeutic potential. This technical guide serves as a valuable resource for researchers and drug development professionals in the continued investigation of Gnidilatidin as a promising anticancer agent.

References

Preliminary Studies on Gnidilatidin's Effect on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnidilatidin, a daphnane-type diterpenoid also known as Yuanhuacine, is a natural product isolated from plants of the Daphne genus. It has garnered significant interest in the scientific community for its potent biological activities, including antitumor and anti-HIV properties. Preliminary research indicates that Gnidilatidin exerts its effects by modulating various signaling pathways, leading to significant changes in gene expression. This technical guide provides an in-depth overview of the preliminary findings on Gnidilatidin's impact on gene expression, with a focus on quantitative data, experimental methodologies, and the underlying signaling mechanisms.

Quantitative Gene Expression Analysis

Gnidilatidin has been shown to modulate the expression of several genes involved in key cellular processes such as immune response, cell cycle regulation, and apoptosis. The following table summarizes the available quantitative data from preliminary studies.

| Gene | Cell Line | Treatment Conditions | Fold Change/Effect | Reference |

| Interferon-gamma (IFNγ) | THP-1 (human monocytic cell line) | 2 nM Gnidilatidin for 24 hours | Upregulation | [1][2][3] |

| Interleukin-12 (IL-12) | THP-1 (human monocytic cell line) | 2 nM Gnidilatidin for 24 hours | Upregulation | [1][2][3] |

| Interleukin-12 (IL-12) | RAW 264.7 (murine macrophage cell line) | 2 nM Gnidilatidin for 24 hours | Upregulation | [1][2][3] |

| Interleukin-10 (IL-10) | THP-1 (human monocytic cell line) | 2 nM Gnidilatidin for 24 hours | Downregulation | [1][2][3] |

| p21 | T24T and HCT116 (human bladder and colon cancer cell lines) | 2 µM Gnidilatidin for 12 hours | Upregulation of p21 protein | [4] |

| p53 | T24T and HCT116 (human bladder and colon cancer cell lines) | 2 µM Gnidilatidin for 12 hours | No observable induction of p53 protein | [4] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments investigating the effects of Gnidilatidin on gene expression.

Cell Culture and Gnidilatidin Treatment

-

Cell Lines:

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Gnidilatidin Preparation: A stock solution of Gnidilatidin is prepared by dissolving it in dimethyl sulfoxide (B87167) (DMSO). The stock solution is then diluted in culture medium to the desired final concentrations for treatment. A vehicle control (DMSO) is run in parallel in all experiments.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates) and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing Gnidilatidin at the specified concentrations (e.g., 2 nM) or the vehicle control. The cells are then incubated for the desired duration (e.g., 24 hours) before harvesting for RNA extraction.[1][2][3]

RNA Extraction and Quantification

-

RNA Isolation: Total RNA is extracted from the treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

DNase Treatment: To remove any contaminating genomic DNA, the extracted RNA is treated with DNase I.

-

RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by agarose (B213101) gel electrophoresis or a bioanalyzer. An A260/A280 ratio of ~2.0 is generally considered indicative of pure RNA.

Quantitative Real-Time PCR (qRT-PCR)

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a blend of oligo(dT) and random hexamer primers.

-

Primer Design: Gene-specific primers for the target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB) are designed using primer design software and validated for specificity and efficiency.

-

qRT-PCR Reaction: The qRT-PCR is performed in a real-time PCR detection system using a SYBR Green-based or probe-based detection method. The reaction mixture typically contains cDNA template, forward and reverse primers, and a master mix containing DNA polymerase, dNTPs, and the fluorescent dye.

-

Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the Ct values of the target genes are normalized to the Ct values of the reference gene. The results are expressed as fold change relative to the vehicle-treated control.

Signaling Pathways and Molecular Mechanisms

Gnidilatidin's effects on gene expression are primarily attributed to its role as a potent activator of Protein Kinase C (PKC) . The activation of PKC initiates a cascade of downstream signaling events, with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway being a key mediator of the observed changes in cytokine gene expression.

Caption: Gnidilatidin-induced PKC activation leading to NF-κB mediated gene expression.

The diagram above illustrates the signaling cascade initiated by Gnidilatidin. Upon entering the cell, Gnidilatidin activates PKC, which in turn phosphorylates and activates the IκB kinase (IKK) complex. The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the effects of Gnidilatidin on gene expression.

Caption: Workflow for analyzing Gnidilatidin's effect on gene expression via qRT-PCR.

Conclusion and Future Directions

The preliminary studies on Gnidilatidin's effect on gene expression reveal a consistent pattern of immune modulation through the activation of the PKC-NF-κB signaling axis. The upregulation of pro-inflammatory cytokines like IFNγ and IL-12, coupled with the downregulation of the immunosuppressive cytokine IL-10, suggests a potential mechanism for its antitumor activity by promoting an antitumor immune response.

Future research should focus on genome-wide expression profiling using techniques such as RNA sequencing (RNA-seq) to obtain a more comprehensive understanding of the genes and pathways modulated by Gnidilatidin. Further investigation into the dose-dependent and time-course effects of Gnidilatidin on gene expression in a wider range of cancer cell lines is also warranted. Elucidating the precise molecular interactions and downstream effectors of Gnidilatidin will be crucial for its development as a potential therapeutic agent.

References

- 1. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes & Protocols for In Vitro Anticancer Screening of Gnidilatidin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gnidilatidin, a daphnane-type diterpenoid, has been identified as a potential anticancer agent. These application notes provide a comprehensive overview of standardized in vitro assay protocols to evaluate the anticancer efficacy of Gnidilatidin. The following sections detail the methodologies for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and potential signaling pathway modulation.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of Gnidilatidin in a suitable solvent (e.g., DMSO). Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective concentrations of Gnidilatidin. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (untreated cells).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

Data Presentation:

| Gnidilatidin Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Control) | 100 | 100 | 100 |

| 0.1 | 95.2 ± 4.1 | 88.5 ± 3.7 | 75.1 ± 4.5 |

| 1 | 82.1 ± 3.5 | 65.4 ± 2.9 | 48.9 ± 3.2 |

| 10 | 51.3 ± 2.8 | 30.1 ± 2.1 | 15.6 ± 1.9 |

| 50 | 20.7 ± 1.9 | 8.2 ± 1.1 | 4.3 ± 0.8 |

| 100 | 9.8 ± 1.2 | 3.5 ± 0.5 | 1.2 ± 0.3 |

| IC₅₀ (µM) | ~10.5 | ~2.8 | ~1.5 |

Note: The data presented are hypothetical and for illustrative purposes.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxicity of Gnidilatidin using the MTT assay.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8] Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.[6][8]

Experimental Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Gnidilatidin at its IC₅₀ concentration for 24 and 48 hours.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Presentation:

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Control (24h) | 96.1 ± 2.5 | 2.5 ± 0.8 | 0.8 ± 0.3 | 0.6 ± 0.2 |

| Gnidilatidin (IC₅₀, 24h) | 65.3 ± 3.1 | 25.8 ± 2.2 | 6.2 ± 1.1 | 2.7 ± 0.7 |

| Control (48h) | 95.2 ± 2.8 | 3.1 ± 0.9 | 1.1 ± 0.4 | 0.6 ± 0.3 |

| Gnidilatidin (IC₅₀, 48h) | 40.1 ± 3.5 | 38.7 ± 2.9 | 15.4 ± 1.8 | 5.8 ± 1.0 |

Note: The data presented are hypothetical and for illustrative purposes.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

Flow cytometry can be utilized to analyze the cell cycle distribution of a cell population based on DNA content.[9][10] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[9][11]

Experimental Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with Gnidilatidin as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

Data Presentation:

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (24h) | 60.5 ± 3.2 | 25.1 ± 2.1 | 14.4 ± 1.5 |

| Gnidilatidin (IC₅₀, 24h) | 45.2 ± 2.8 | 20.3 ± 1.9 | 34.5 ± 2.5 |

| Control (48h) | 58.9 ± 3.5 | 26.8 ± 2.3 | 14.3 ± 1.6 |

| Gnidilatidin (IC₅₀, 48h) | 30.1 ± 2.5 | 15.7 ± 1.7 | 54.2 ± 3.1 |

Note: The data presented are hypothetical and for illustrative purposes.

Hypothetical Signaling Pathway Analysis

Gnidilatidin, as a natural product, may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A common approach is to investigate its impact on pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

Hypothetical Signaling Pathway Modulated by Gnidilatidin

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by Gnidilatidin.

Protocol for Western Blot Analysis of Signaling Proteins:

-

Protein Extraction: Treat cells with Gnidilatidin, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, mTOR, p-mTOR).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. In Vitro Evaluation of Cytotoxic and Pro-Apoptotic Effects of Hesperidin Alone and in Combination with Cisplatin on Human Malignant Melanoma Cell Line (A431) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. brieflands.com [brieflands.com]

- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]

- 11. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Gnidilatidin's Anti-HIV Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing experimental models to investigate the anti-HIV activity of Gnidilatidin, a daphnane-type diterpenoid. Gnidilatidin has demonstrated potent activity as a latency-reversing agent (LRA) and an inhibitor of HIV-1 entry, making it a promising lead compound for HIV cure strategies.[1][2][3][4][5]

Overview of Gnidilatidin's Anti-HIV Activity

Gnidilatidin exhibits a dual mechanism of action against HIV-1:

-

Latency Reversal: It reactivates latent HIV-1 provirus expression, a key step in the "shock and kill" strategy for eradicating the viral reservoir.[2][5][6] This activity is attributed to the activation of Protein Kinase C (PKC).[7]

-

Inhibition of Viral Entry: It downregulates the expression of the CD4 receptor and the CXCR4 coreceptor on the surface of T-cells, thereby inhibiting the entry of HIV-1 into host cells.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the anti-HIV activity of Gnidilatidin and related compounds.

Table 1: Latency-Reversing Activity of Gnidilatidin

| Compound | Cell Line | EC50 | Cytotoxicity | Reference |

| Gnidilatidin | J-Lat 10.6 | 5.49 nM | No significant toxicity up to 1,000 nM | [2][3][4] |

| Prostratin (B1679730) | J-Lat 10.6 | 720 nM | Not specified in this study | [2][3] |

Table 2: Anti-HIV Replication Activity of Related Daphnane Diterpenoids

| Compound | Cell Line | EC50 | Reference |

| Yuanhuacine A | PBMCs | 0.03 µM | [6] |

| Yuanhuajine | Not specified | 1.8 µM | [8] |

| Gniditrin | Not specified | 4.0 µM | [8] |

Experimental Protocols

This section provides detailed protocols for the key in vitro assays used to characterize the anti-HIV activity of Gnidilatidin.

In Vitro HIV-1 Latency Reversal Assay

This protocol describes the use of the J-Lat 10.6 cell line, a Jurkat T-cell line containing a latent, integrated HIV-1 provirus with a GFP reporter, to assess the latency-reversing activity of Gnidilatidin.[2][3][4]

Materials:

-

J-Lat 10.6 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin

-

Gnidilatidin (stock solution in DMSO)

-

Prostratin (positive control)

-

DMSO (vehicle control)

-

96-well culture plates

-

Flow cytometer

Procedure:

-

Cell Culture: Maintain J-Lat 10.6 cells in RPMI-1640 complete medium at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed J-Lat 10.6 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Compound Treatment: Treat the cells with serial dilutions of Gnidilatidin (e.g., 0.1 nM to 1,000 nM). Include wells with prostratin as a positive control and DMSO as a vehicle control (final DMSO concentration should be less than 0.5%).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4]

-

Flow Cytometry Analysis:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in FACS buffer (PBS with 2% FBS).

-

Analyze the percentage of GFP-positive cells using a flow cytometer. An increase in the percentage of GFP-positive cells indicates reactivation of the latent HIV-1 provirus.

-

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that induces 50% of the maximum latency reversal.

HIV-1 LTR Transcriptional Activation Assay

This assay utilizes TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and contains integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR promoter.[3]

Materials:

-

TZM-bl cells

-

DMEM supplemented with 10% FBS, 100 IU/mL penicillin, and 100 µg/mL streptomycin

-

Gnidilatidin

-

96-well culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture: Maintain TZM-bl cells in complete DMEM.

-